(E)-(4-((tert-Butyldimethylsilyl)oxy)but-1-en-1-yl)boronic acid
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Overview
Description
[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic synthesis due to its versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid typically involves the reaction of a suitable boronic ester with a tert-butyldimethylsilyl-protected alcohol. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkenyl-aryl compounds through Suzuki-Miyaura coupling.
Alcohols and Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require precise structural control .
Mechanism of Action
The mechanism of action for [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid primarily involves its role as a reactant in various organic reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Similar in structure but with a pinacol ester group.
Phenylboronic Acid: Lacks the TBDMS protecting group and has different reactivity.
Uniqueness
[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are required .
Properties
Molecular Formula |
C10H23BO3Si |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
[(E)-4-[tert-butyl(dimethyl)silyl]oxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C10H23BO3Si/c1-10(2,3)15(4,5)14-9-7-6-8-11(12)13/h6,8,12-13H,7,9H2,1-5H3/b8-6+ |
InChI Key |
HURYMCKVYBMQJS-SOFGYWHQSA-N |
Isomeric SMILES |
B(/C=C/CCO[Si](C)(C)C(C)(C)C)(O)O |
Canonical SMILES |
B(C=CCCO[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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